molecular formula C8H5ClN2O4S2 B14683217 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate CAS No. 37779-87-6

4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate

Cat. No.: B14683217
CAS No.: 37779-87-6
M. Wt: 292.7 g/mol
InChI Key: RMPCVUHNMJVWLT-UHFFFAOYSA-N
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Description

4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate is an organic compound that features a thiocyanate group attached to a nitrophenyl ring, which is further substituted with a chloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate typically involves the thiocyanation of a precursor compound. One common method is the reaction of 4-(Chloromethanesulfonyl)-2-nitrophenol with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro and chloromethanesulfonyl groups can undergo redox reactions. These interactions can lead to the formation of new compounds with diverse chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a thiocyanate and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

37779-87-6

Molecular Formula

C8H5ClN2O4S2

Molecular Weight

292.7 g/mol

IUPAC Name

[4-(chloromethylsulfonyl)-2-nitrophenyl] thiocyanate

InChI

InChI=1S/C8H5ClN2O4S2/c9-4-17(14,15)6-1-2-8(16-5-10)7(3-6)11(12)13/h1-3H,4H2

InChI Key

RMPCVUHNMJVWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])SC#N

Origin of Product

United States

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